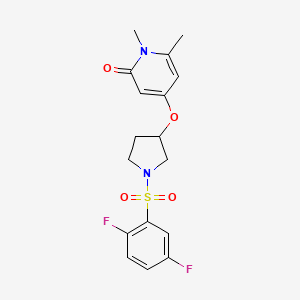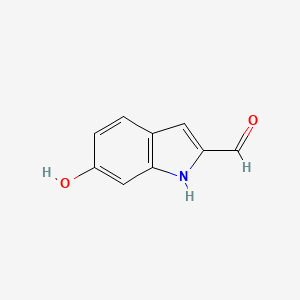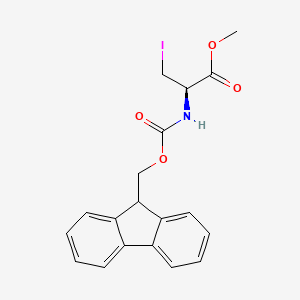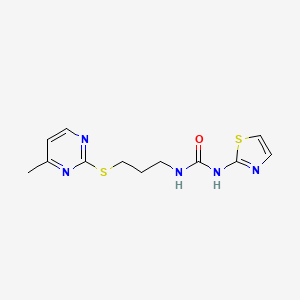
4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H18F2N2O4S and its molecular weight is 384.4. The purity is usually 95%.
BenchChem offers high-quality 4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Trifluoroethoxylated Dihydropyrrolidones
The compound can be used in the synthesis of trifluoroethoxylated dihydropyrrolidones via rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones . This process is significant as it allows the trifluoroethoxylation of non-activated sp3 C–H bonds for the first time without requiring substrates with halogens or guiding groups . The resulting α,β-unsaturated-γ-butyrolactams from this synthesis can be further functionalized, which opens up new avenues for creating compounds with potential anti-tumor activity .
Antifungal Drug Derivative Synthesis
This compound is structurally similar to molecules used in the synthesis of antifungal drug derivatives . For example, modifications of the voriconazole molecule, an antifungal drug, involve late-stage functionalization that can be facilitated by the pyrrolidin-3-yl moiety present in our compound of interest . This suggests that it could serve as a precursor or intermediate in the development of new antifungal agents with improved efficacy and reduced side effects .
Medicinal Chemistry: Pyrrolidine Scaffold
In medicinal chemistry, the pyrrolidine ring is a versatile scaffold for creating biologically active compounds . The compound , with its pyrrolidine core, could be used to develop new drugs with target selectivity. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage, which is crucial for the interaction with biological targets .
Functionalization of Preformed Pyrrolidine Rings
The compound can be used for the functionalization of preformed pyrrolidine rings, such as proline derivatives . This is important in drug design, where the introduction of functional groups can lead to a different biological profile of drug candidates due to the different binding modes to enantioselective proteins .
Stereogenicity in Drug Design
Due to the stereogenicity of carbons in the pyrrolidine ring, the compound can be used to study the impact of different stereoisomers on the biological activity of drugs . The spatial orientation of substituents can significantly affect the drug’s efficacy and selectivity, making our compound a valuable tool in the design of enantioselective drugs .
Organic Synthesis and Catalysis
The compound’s structure suggests potential use in organic synthesis and catalysis, particularly in reactions involving the functionalization of sp3 C–H bonds . Its sulfonyl and pyrrolidinyl groups could act as directing groups in catalytic cycles, facilitating the introduction of various functional groups into complex molecules .
Propiedades
IUPAC Name |
4-[1-(2,5-difluorophenyl)sulfonylpyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O4S/c1-11-7-14(9-17(22)20(11)2)25-13-5-6-21(10-13)26(23,24)16-8-12(18)3-4-15(16)19/h3-4,7-9,13H,5-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAIMZDKQMEUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxaspiro[2.5]octane-1-carbaldehyde](/img/structure/B2862992.png)
![6-chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2862993.png)
![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2862996.png)
![2-chloro-N-[4-(diethylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2862997.png)
![3,3-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2862999.png)

![1-(4-bromo-2-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863002.png)
![3,5-Dimethyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2863007.png)




![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2863014.png)
![(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2863015.png)